(2-Chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate
Overview
Description
(2-Chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of (2-Chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often involve green chemistry approaches, such as using green solvents and catalysts to reduce environmental impact .
Chemical Reactions Analysis
(2-Chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium ascorbate, CuSO4-5H2O, and various alkyl and benzyl halides . Major products formed from these reactions include different coumarin derivatives with potential biological activities .
Scientific Research Applications
This compound has been extensively studied for its biological and pharmaceutical properties. It has been tested for anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . Its diverse applications make it a valuable compound in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of (2-Chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate involves several steps. It may involve intermolecular nucleophilic attack on the iminolactone ring, ring opening, thermal E/Z isomerization, cyclization, and subsequent formation of 2H-chromen-2-one and pyrimidine fragments . These steps highlight the compound’s ability to interact with various molecular targets and pathways, contributing to its biological activities .
Comparison with Similar Compounds
(2-Chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate can be compared with other coumarin derivatives, such as 7-hydroxycoumarin, 2-oxo-2H-chromene-3-carboxylic acid, and 2-oxo-2H-chromene-3-carbonitriles . These compounds share similar structural features but differ in their biological activities and applications.
Properties
IUPAC Name |
(2-chlorophenyl) 6-methoxy-2-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO5/c1-21-11-6-7-14-10(8-11)9-12(16(19)22-14)17(20)23-15-5-3-2-4-13(15)18/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFJQNOKUSWZIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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